molecular formula C12H16O3 B14731044 1-Methoxypropan-2-yl phenylacetate CAS No. 6290-30-8

1-Methoxypropan-2-yl phenylacetate

Cat. No.: B14731044
CAS No.: 6290-30-8
M. Wt: 208.25 g/mol
InChI Key: CNGVNHIBFOQFDL-UHFFFAOYSA-N
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Description

1-Methoxypropan-2-yl phenylacetate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction of phenylacetic acid and 1-methoxypropan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxypropan-2-yl phenylacetate can be synthesized through esterification. The reaction involves phenylacetic acid and 1-methoxypropan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxypropan-2-yl phenylacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to phenylacetic acid and 1-methoxypropan-2-ol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed:

    Hydrolysis: Phenylacetic acid and 1-methoxypropan-2-ol.

    Reduction: 1-Methoxypropan-2-yl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1-Methoxypropan-2-yl phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methoxypropan-2-yl phenylacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release phenylacetic acid and 1-methoxypropan-2-ol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Methoxypropan-2-yl phenylacetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its applications in organic synthesis and potential biological activities set it apart from other similar compounds.

Properties

CAS No.

6290-30-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-methoxypropan-2-yl 2-phenylacetate

InChI

InChI=1S/C12H16O3/c1-10(9-14-2)15-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

CNGVNHIBFOQFDL-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC(=O)CC1=CC=CC=C1

Origin of Product

United States

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